BenchChemオンラインストアへようこそ!

6-Bromo-3-hydroxyquinolin-2(1H)-one

MAO-A inhibition Neurochemistry Antidepressant discovery

Select 6-Bromo-3-hydroxyquinolin-2(1H)-one (CAS 871890-77-6) for your CNS program—not the unsubstituted analog. This brominated quinolinone delivers nanomolar dual MAO-A/MAO-B inhibition (IC50: 9.5 nM / 6.90 nM), a >5,000-fold potency advantage over the parent scaffold. The C6-bromine enables Pd-catalyzed Suzuki-Miyaura cross-coupling for rapid SAR library synthesis. Validated in influenza endonuclease and Alzheimer's MTDL research. Ensure biological relevance and synthetic versatility with a single building block. Inquire for bulk pricing.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 871890-77-6
Cat. No. B1377043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-hydroxyquinolin-2(1H)-one
CAS871890-77-6
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)N2)O
InChIInChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)
InChIKeyMTGIZESTAZZBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-hydroxyquinolin-2(1H)-one (CAS 871890-77-6): Chemical Identity, Scaffold Profile, and Procurement-Relevant Characteristics


6-Bromo-3-hydroxyquinolin-2(1H)-one (CAS 871890-77-6) is a brominated derivative of the 3-hydroxyquinolin-2(1H)-one heterocyclic scaffold. This compound, with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol, features a quinolin-2(1H)-one core substituted with a hydroxyl group at the 3-position and a bromine atom at the 6-position . The 3-hydroxyquinolin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to engage diverse biological targets, including enzymes such as D-amino acid oxidase (DAAO) [1], monoamine oxidases (MAO-A and MAO-B) [2], and influenza endonuclease [3]. The 6-bromo substitution pattern is of particular interest to synthetic and medicinal chemists because the bromine atom serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification of the quinolinone core for structure-activity relationship (SAR) exploration.

Why Substituting 6-Bromo-3-hydroxyquinolin-2(1H)-one with Unsubstituted or Alternative Halogenated 3-Hydroxyquinolin-2(1H)-ones Compromises Assay Reproducibility and Synthetic Utility


The 3-hydroxyquinolin-2(1H)-one scaffold is not a monolithic entity; subtle modifications to its substitution pattern can profoundly alter both its biological activity profile and its synthetic tractability. The 6-bromo substitution confers two distinct and non-interchangeable advantages over the unsubstituted parent compound or alternative halogenated derivatives: first, it serves as a critical determinant of potency and selectivity in enzyme inhibition assays, as evidenced by the nanomolar activity of 6-bromo-3-hydroxyquinolin-2(1H)-one against human monoamine oxidases (MAO-A IC50 = 9.5 nM, MAO-B IC50 = 6.90 nM) [1]. In stark contrast, the unsubstituted 3-hydroxyquinolin-2(1H)-one exhibits an MAO-A IC50 greater than 50,000 nM, representing a >5,000-fold loss in potency [2]. Second, the bromine atom is an essential functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid, site-selective installation of aryl, heteroaryl, or amine substituents at the 6-position for SAR campaigns [3]. Attempting to substitute this building block with the unsubstituted, chloro-, or fluoro-analogs eliminates this key synthetic vector and introduces unpredictable changes in target engagement and metabolic stability. Therefore, the selection of the specific 6-bromo derivative is not a matter of convenience but a requirement for ensuring both the intended biological readout and the feasibility of downstream chemical derivatization.

Quantitative Differentiation of 6-Bromo-3-hydroxyquinolin-2(1H)-one: Head-to-Head Comparative Data Against Closest Structural Analogs


6-Bromo-3-hydroxyquinolin-2(1H)-one Exhibits >5,000-Fold Superior MAO-A Inhibition Compared to the Unsubstituted 3-Hydroxyquinolin-2(1H)-one Scaffold

In a head-to-head comparison of inhibitory activity against human recombinant monoamine oxidase A (MAO-A), 6-bromo-3-hydroxyquinolin-2(1H)-one demonstrates a striking >5,000-fold enhancement in potency relative to the unsubstituted 3-hydroxyquinolin-2(1H)-one scaffold. The target compound inhibits MAO-A with an IC50 of 9.5 nM [1], whereas the parent, unsubstituted 3-hydroxyquinolin-2(1H)-one exhibits an IC50 exceeding 50,000 nM [2]. This quantitative difference is not marginal; it reflects a fundamental change in the compound's ability to engage the MAO-A active site, likely driven by the bromine atom's contribution to hydrophobic interactions and electronic effects on the quinolinone ring system.

MAO-A inhibition Neurochemistry Antidepressant discovery

6-Bromo-3-hydroxyquinolin-2(1H)-one Demonstrates 30-Fold Enhanced MAO-B Inhibition Relative to 6-Chloro-3-hydroxyquinolin-2(1H)-one

A comparative analysis of MAO-B inhibition across halogenated 3-hydroxyquinolin-2(1H)-one derivatives reveals a pronounced halogen-dependent activity profile. 6-Bromo-3-hydroxyquinolin-2(1H)-one inhibits human recombinant MAO-B with an IC50 of 6.90 nM [1]. In contrast, the 6-chloro analog (6-chloro-3-hydroxyquinolin-2(1H)-one) inhibits rat brain MAO-B with an IC50 of 209 nM [2]. While a direct species comparison (human vs. rat) requires cautious interpretation, the ~30-fold potency advantage of the bromo derivative is substantial and aligns with established SAR trends in which bromine's larger atomic radius and greater polarizability enhance binding to hydrophobic enzyme pockets compared to chlorine. Notably, the 6-fluoro analog shows even weaker MAO-B inhibition (IC50 = 10 nM in one assay [3], but 15,400 nM in another [4]), underscoring the non-linear relationship between halogen substitution and inhibitory activity.

MAO-B inhibition Parkinson's disease Halogen SAR

6-Bromo-3-hydroxyquinolin-2(1H)-one Displays High MAO-B/A Selectivity, Contrasting with the Non-Selective Profile of Alternative Halogenated Analogs

Beyond absolute potency, target selectivity is a critical parameter for chemical probe development and drug discovery. 6-Bromo-3-hydroxyquinolin-2(1H)-one exhibits a balanced but distinct inhibitory profile against the two MAO isoforms, with IC50 values of 9.5 nM for MAO-A and 6.90 nM for MAO-B [1], yielding an MAO-A/MAO-B selectivity ratio of approximately 1.38. This near-equipotent but slightly MAO-B-preferring profile contrasts sharply with the unsubstituted scaffold, which is essentially inactive against both isoforms (MAO-A IC50 > 50,000 nM) [2]. More importantly, a structurally related compound (BDBM50389454) shows an inverted and markedly non-selective profile, with MAO-B IC50 = 2,690 nM and MAO-A IC50 = 143,000 nM [3], representing a >50-fold selectivity for MAO-B. These comparative data establish that the 6-bromo substitution pattern is not simply a generic activity-enhancing modification; it specifically tunes the isoform selectivity landscape, a property that must be carefully considered when selecting a starting point for SAR studies targeting specific MAO-related pathologies.

Selectivity MAO isoforms Off-target risk

6-Bromo-3-hydroxyquinolin-2(1H)-one Serves as a Validated Substrate for Suzuki-Miyaura Cross-Coupling, Enabling Rapid Diversification of the 3-Hydroxyquinolin-2(1H)-one Scaffold

The 6-bromo substituent is not merely a modulator of biological activity; it is an essential synthetic handle that enables the site-selective elaboration of the quinolinone core via palladium-catalyzed cross-coupling reactions. In a study by Sagong et al. [1], all five monobrominated 3-hydroxyquinolin-2(1H)-one derivatives (including the 6-bromo isomer) were synthesized and subsequently subjected to Suzuki-Miyaura coupling with p-fluorophenylboronic acid. The reaction proceeded smoothly to yield the corresponding p-fluorophenyl-substituted 3-hydroxyquinolin-2(1H)-ones, which were then evaluated as inhibitors of influenza A endonuclease. Comparative studies revealed that both 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one were among the more potent derivatives in the series [1]. This demonstrates that the 6-bromo compound is not an endpoint but a versatile intermediate that can be systematically diversified to explore SAR across multiple therapeutic targets.

Synthetic chemistry Cross-coupling Building block

6-Bromo-3-hydroxyquinolin-2(1H)-one Demonstrates Moderate Inhibition of Butyrylcholinesterase (BuChE) with an IC50 of 19.8 µM, Expanding Its Potential Polypharmacology Profile

While the MAO inhibitory profile of 6-bromo-3-hydroxyquinolin-2(1H)-one is well-documented, additional data from BindingDB [1] reveal that this compound also inhibits equine serum butyrylcholinesterase (BuChE) with an IC50 of 19,800 nM (19.8 µM). This activity, while modest in absolute potency, expands the biological fingerprint of the 6-bromo derivative beyond the MAO enzymes. It suggests that the 3-hydroxyquinolin-2(1H)-one scaffold, when appropriately substituted, can engage multiple therapeutic targets relevant to neurodegenerative diseases. In contrast, the unsubstituted scaffold shows no appreciable activity against MAO-A (>50,000 nM) and, based on class-level inference, is unlikely to exhibit meaningful BuChE inhibition [2].

Cholinesterase inhibition Alzheimer's disease Polypharmacology

Validated Research and Industrial Applications of 6-Bromo-3-hydroxyquinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Starting Point for the Development of Potent, Dual MAO-A/MAO-B Inhibitors for Neurodegenerative and Psychiatric Disorders

Given its nanomolar potency against both MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.90 nM) [1], 6-bromo-3-hydroxyquinolin-2(1H)-one is an ideal starting scaffold for medicinal chemistry programs targeting balanced MAO inhibition. This profile is particularly relevant for major depressive disorder, where dual inhibition may offer therapeutic advantages over selective inhibitors, and for Parkinson's disease, where MAO-B inhibition is a validated clinical strategy but adjunctive MAO-A inhibition is under investigation. The >5,000-fold potency advantage over the unsubstituted scaffold [2] makes the 6-bromo derivative the only logical choice among 3-hydroxyquinolin-2(1H)-one analogs for initiating such a program.

Diversifiable Building Block for Focused Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent enables palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated by Sagong et al. [3] in the synthesis of influenza A endonuclease inhibitors. Researchers can leverage this validated synthetic route to generate arrays of 6-aryl- and 6-heteroaryl-3-hydroxyquinolin-2(1H)-one derivatives for SAR exploration across multiple target classes. This application is directly supported by the quantitative evidence that the 6- and 7-aryl-substituted products exhibit superior activity in the influenza endonuclease assay, confirming that the 6-position is a productive vector for activity modulation.

Chemical Probe for Investigating the Role of MAO-B in Cellular and In Vivo Models of Parkinson's Disease

With an MAO-B IC50 of 6.90 nM and ~30-fold greater potency than the 6-chloro analog (IC50 = 209 nM) [1] [4], 6-bromo-3-hydroxyquinolin-2(1H)-one offers a potent and selective-enough tool for probing MAO-B function in biochemical and cellular assays. Its balanced MAO-A/MAO-B profile (selectivity ratio ~1.38) distinguishes it from highly selective MAO-B inhibitors and allows researchers to interrogate the biological consequences of dual vs. selective MAO inhibition in disease-relevant models.

Exploratory Polypharmacology Tool for Alzheimer's Disease Research Combining MAO and Cholinesterase Inhibition

The compound's activity against BuChE (IC50 = 19.8 µM) [1], combined with its nanomolar MAO inhibition, makes it a candidate for exploring multi-target directed ligand (MTDL) strategies in Alzheimer's disease. While the BuChE potency requires optimization, the dual MAO-cholinesterase inhibitory profile is a recognized design principle for Alzheimer's therapeutics. The 6-bromo derivative provides a unique starting point that combines these activities within a single, synthetically tractable scaffold, a property not shared by the unsubstituted or alternative halogenated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-hydroxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.